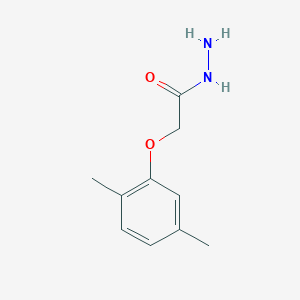

2-(2,5-Dimethylphenoxy)acetohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2,5-dimethylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-8(2)9(5-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSYNLQAUAPHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366410 | |

| Record name | 2-(2,5-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103896-91-9 | |

| Record name | 2-(2,5-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 2,5 Dimethylphenoxy Acetohydrazide

Established Synthetic Pathways for Acetohydrazide Core Formation

Hydrazinolysis of Corresponding Esters

The reaction of an ester with hydrazine hydrate is a widely used method for the preparation of hydrazides. In the context of 2-(2,5-dimethylphenoxy)acetohydrazide synthesis, the immediate precursor would be an alkyl 2-(2,5-dimethylphenoxy)acetate, typically the ethyl or methyl ester.

The general reaction involves refluxing the ester with hydrazine hydrate in a suitable solvent, such as absolute ethanol. scielo.brscielo.br The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically reduced by distillation, and the product is precipitated by the addition of cold water. The resulting solid can then be collected by filtration, washed, and dried. While the specific synthesis of this compound is not explicitly detailed in the provided literature, the synthesis of the analogous 2-(2,4-dimethylphenoxy)acetohydrazide from its ethyl ester is well-documented and proceeds via this method. scielo.brscielo.br

Reaction Scheme:

(CH₃)₂C₆H₃OCH₂CONHNH₂ + R'CHO → (CH₃)₂C₆H₃OCH₂CONHN=CHR' + H₂O

Optimization of Reaction Conditions and Synthetic Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions for each synthetic step. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and reaction time.

Williamson Ether Synthesis Optimization:

The Williamson ether synthesis is a robust method for forming ethers, and its optimization for the synthesis of ethyl 2-(2,5-dimethylphenoxy)acetate involves several factors. wikipedia.orggold-chemistry.orgmiracosta.edumasterorganicchemistry.comedubirdie.com The reaction is typically conducted at temperatures ranging from 50 to 100 °C and can take between 1 to 8 hours to complete. wikipedia.org The choice of a suitable solvent is critical, with polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide being commonly used. wikipedia.org

A typical laboratory procedure for a related compound, ethyl 2-(p-tolyloxy)acetate, involves the reaction of p-cresol with chloroacetic acid in the presence of potassium hydroxide. miracosta.edu Adapting this for 2,5-dimethylphenol, the reaction would involve dissolving 2,5-dimethylphenol in a suitable solvent, adding a base such as potassium hydroxide or potassium carbonate to form the phenoxide, followed by the addition of ethyl chloroacetate. The mixture is then typically heated under reflux to drive the reaction to completion.

Factors influencing the yield of this step include the strength of the base, the reactivity of the haloacetate, and the absence of water to prevent hydrolysis of the ester. Yields for Williamson ether synthesis in a laboratory setting can range from 50-95%. wikipedia.org

Table 1: Hypothetical Optimization of Williamson Ether Synthesis for Ethyl 2-(2,5-dimethylphenoxy)acetate

| Parameter | Condition A | Condition B | Condition C | Observed Yield |

|---|---|---|---|---|

| Base | K₂CO₃ | KOH | NaH | Enter Yield |

| Solvent | Acetone | Ethanol | DMF | Enter Yield |

| Temperature | Reflux (56°C) | Reflux (78°C) | 80°C | Enter Yield |

| Reaction Time | 8 hours | 6 hours | 4 hours | Enter Yield |

Hydrazinolysis Optimization:

The conversion of ethyl 2-(2,5-dimethylphenoxy)acetate to this compound is achieved through hydrazinolysis. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, most commonly ethanol. egranth.ac.in The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product is often isolated by precipitation in cold water followed by filtration.

For the analogous synthesis of 2-(2,4-dimethylphenoxy)acetohydrazide, the reaction involves refluxing the corresponding ester with 80% hydrazine hydrate in absolute ethanol for 4 hours. A similar procedure would be applicable for the 2,5-dimethyl isomer. The optimization of this step would involve adjusting the molar ratio of hydrazine hydrate to the ester, the concentration of the reactants, and the reflux time. An excess of hydrazine hydrate is often used to ensure complete conversion of the ester.

Table 2: Hypothetical Optimization of Hydrazinolysis for this compound

| Parameter | Condition X | Condition Y | Condition Z | Observed Yield |

|---|---|---|---|---|

| Hydrazine Hydrate (molar eq.) | 1.1 | 1.5 | 2.0 | Enter Yield |

| Solvent | Methanol (B129727) | Ethanol | Isopropanol | Enter Yield |

| Reaction Time | 3 hours | 4 hours | 5 hours | Enter Yield |

| Temperature | Reflux | Reflux | Reflux | Enter Yield |

Considerations for Scalable Synthesis in Research

Scaling up the synthesis of this compound from a laboratory to a larger research scale introduces several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

Williamson Ether Synthesis Scalability:

When scaling up the Williamson ether synthesis, heat management becomes a critical factor. The reaction is often exothermic, and efficient stirring and cooling systems are necessary to maintain a controlled temperature and prevent runaway reactions. The addition of reagents, particularly the ethyl haloacetate, may need to be done portion-wise or via a dropping funnel to control the reaction rate.

Solvent selection is also important. While DMF and acetonitrile are effective, their higher cost and potential for disposal issues might necessitate exploring more economical and environmentally friendly alternatives for larger scales. The work-up procedure, which typically involves extraction, may need to be adapted to handle larger volumes, possibly using a continuous extraction apparatus.

Hydrazinolysis Scalability:

The primary concern with scaling up the hydrazinolysis step is the handling of hydrazine hydrate, which is a hazardous substance. Appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area, are crucial. The exothermic nature of the reaction also requires careful temperature control.

Product isolation on a larger scale may require modifications. While precipitation and filtration are suitable for smaller quantities, for larger batches, centrifugation might be a more efficient method for separating the solid product. The purity of the final product should be carefully assessed, and recrystallization from a suitable solvent may be necessary to remove any unreacted starting materials or by-products.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a fundamental technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

A ¹H-NMR spectrum of 2-(2,5-Dimethylphenoxy)acetohydrazide would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetohydrazide group, the protons of the two methyl groups attached to the benzene (B151609) ring, and the protons of the hydrazide functional group (-NHNH₂). The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms.

Table 1: Predicted ¹H-NMR Data for this compound | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | |---|---|---| | Aromatic-H | 6.6 - 7.1 | m | | O-CH₂ | ~4.5 | s | | Ar-CH₃ | ~2.2 - 2.3 | s | | NH | Broad s | | NH₂ | Broad s | (Note: This is a predicted data table as experimental data is unavailable.)

The ¹³C-NMR spectrum would provide information on the different carbon environments within the molecule. Separate signals would be expected for the carbonyl carbon, the methylene carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| Aromatic C-O | ~155 |

| Aromatic C-H & C-C | 115 - 140 |

| O-CH₂ | ~65 |

| Ar-CH₃ | ~15 - 20 |

(Note: This is a predicted data table as experimental data is unavailable.)

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In EIMS, the molecule is ionized by a high-energy electron beam, causing it to fragment in a characteristic manner. The mass-to-charge ratio (m/z) of the resulting fragments is measured. A key fragment would likely arise from the cleavage of the bond between the oxygen and the methylene group, leading to the formation of a 2,5-dimethylphenoxide radical and a corresponding cation. Another significant fragmentation pathway could involve the loss of the hydrazide group.

HRMS would provide a highly accurate measurement of the molecular ion's mass, allowing for the determination of the elemental composition and confirming the molecular formula of C₁₀H₁₄N₂O₂.

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Exact Mass | 194.1055 |

| Key EIMS Fragments (m/z) | [M]+•, [M-NHNH₂]+, [C₈H₉O]+ |

(Note: This is a predicted data table as experimental data is unavailable.)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint" characterized by absorption bands corresponding to specific vibrational modes of the molecule's bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the acetohydrazide moiety and the substituted phenoxy group.

The primary functional groups and their expected vibrational frequencies are detailed in the table below. The N-H stretching vibrations of the hydrazide group are typically observed as one or two bands in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching of the amide group, a strong and prominent band, is expected in the range of 1650-1680 cm⁻¹. The C-N stretching and N-H bending vibrations of the hydrazide group would also be present in the fingerprint region, typically between 1500 and 1650 cm⁻¹.

The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The ether linkage (Ar-O-CH₂) is characterized by asymmetric and symmetric C-O-C stretching bands, typically found between 1200 and 1300 cm⁻¹ and 1000 and 1100 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Hydrazide) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Amide I) | Stretching | 1650-1680 |

| N-H (Amide II) | Bending | 1515-1570 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ether) | Asymmetric Stretching | 1200-1275 |

| C-N | Stretching | 1180-1360 |

| C-O (Ether) | Symmetric Stretching | 1000-1100 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For this compound, both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are valuable methods for assessing its purity and for its isolation from reaction mixtures.

Thin Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of a chemical reaction and for preliminary purity assessment. A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase consisting of a mixture of polar and non-polar solvents would be employed. The choice of the mobile phase is critical for achieving good separation. For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) would likely provide good results. The position of the spot on the developed TLC plate, represented by its retention factor (Rf), is indicative of its polarity.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is a quantitative method for purity determination. A reversed-phase HPLC method would be most appropriate, utilizing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. A typical mobile phase would be a gradient or isocratic mixture of water and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |

|---|---|---|---|

| TLC | Silica Gel (Normal Phase) | Hexane/Ethyl Acetate or Toluene/Methanol mixtures | Adsorption |

| HPLC | C8 or C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol mixtures | Partition |

X-ray Crystallography for Solid-State Molecular Architecture

A key feature observed in the crystal structures of these related compounds is the near planarity of the acetohydrazide group. nih.govnih.govresearchgate.net This planarity is a result of the delocalization of the lone pair of electrons on the nitrogen atom adjacent to the carbonyl group.

| Related Compound | Crystal System | Key Structural Feature | Reference |

|---|---|---|---|

| 2-Phenoxyacetohydrazide | Monoclinic | Planar acetohydrazide group, intermolecular N-H···O and N-H···N hydrogen bonds forming infinite sheets. | nih.gov |

| 2-(4-Methylphenoxy)acetohydrazide | Monoclinic | Approximately planar acetohydrazide group, intermolecular N-H···O, N-H···N, and C-H···O hydrogen bonds forming two-dimensional networks. | nih.gov |

| 2-(2-Chlorophenoxy)acetohydrazide (B1265988) | Not specified | Approximately planar acetohydrazide group, extensive N-H···N, N-H···O, and C-H···O hydrogen bonds leading to infinite sheets. | researchgate.net |

Biological and Pharmacological Research Perspectives

Antimicrobial Efficacy Studies

There is no available research data on the antimicrobial properties of 2-(2,5-Dimethylphenoxy)acetohydrazide.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

No studies were found that investigated the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, no data on its minimum inhibitory concentration (MIC) or its spectrum of activity is available.

Antifungal Activity Against Pathogenic Fungi

Similarly, there is no documented research on the antifungal properties of this compound against any pathogenic fungi. Its potential as a fungicidal or fungistatic agent remains uninvestigated.

Proposed Mechanisms of Antimicrobial Action

Due to the absence of any antimicrobial activity studies, there are no proposed mechanisms of action for this compound.

Enzyme Inhibition Investigations

No specific data from studies on the enzyme inhibitory potential of this compound has been found in the public domain.

Lipoxygenase Inhibitory Potential

There are no available studies that have assessed the ability of this compound to inhibit the lipoxygenase enzyme.

Alkaline Phosphatase Inhibition Dynamics

The inhibitory effects of this compound on alkaline phosphatase have not been reported in any available scientific literature.

Broader Spectrum Enzyme Modulation Studies

A thorough review of scientific literature reveals a lack of specific studies investigating the broader spectrum enzyme modulation capabilities of this compound. While the general class of hydrazones has been studied for the inhibition of various enzymes, research dedicated to the enzymatic activity of this particular compound is not publicly available. For instance, other hydrazide derivatives have been evaluated for their ability to inhibit enzymes like monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. nih.gov However, no such data exists for this compound.

Anticancer and Antiproliferative Research Avenues

The potential of hydrazide and hydrazone derivatives as anticancer agents is a significant area of research. nih.govnih.gov These compounds are often explored for their ability to hinder the growth of cancer cells and induce cell death.

Inhibition of Cancer Cell Line Proliferation

There are no specific published research findings detailing the inhibitory effects of this compound on the proliferation of any cancer cell lines. Studies on other hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines, such as A549 (lung carcinoma), but this has not been extended to the specific compound . nih.govmdpi.com

Mechanistic Exploration of Cytotoxicity (e.g., Apoptosis Induction)

The mechanism of cytotoxicity for many anticancer compounds involves the induction of apoptosis, or programmed cell death. Research into other hydrazide compounds has shown that they can induce apoptosis in cancer cells, for example, in the K562 leukemia cell line, through mechanisms involving the modulation of proteins like Bax and Bcl-2. nih.gov However, there is no available data from studies exploring whether this compound induces apoptosis or the mechanistic pathways it might employ to exert cytotoxic effects.

Identification of Potential Molecular Targets in Oncogenesis

Identifying the molecular targets of a compound is crucial for understanding its anticancer potential. Targets for other anticancer agents in the broader chemical class include enzymes like topoisomerases and protein kinases such as EGFR and VEGFR-2. nih.govnih.gov Extensive searches of scientific databases and literature yield no information on the identification of potential molecular targets in oncogenesis for this compound.

Anti-inflammatory Response Modulation

Compounds with anti-inflammatory properties are of significant interest for treating a range of diseases. While hydrazones, as a class, have been investigated for their anti-inflammatory activity, there is a notable absence of research specifically evaluating the anti-inflammatory response modulation by this compound. nih.govijfmr.com

Antioxidant Activity Assessment and Radical Scavenging Capabilities

Antioxidant compounds can mitigate cellular damage caused by reactive oxygen species. Some Schiff bases and hydrazone derivatives have been reported to possess antioxidant properties. ijfmr.com However, an assessment of the antioxidant activity and radical scavenging capabilities of this compound has not been reported in the available scientific literature.

Lack of Research Data on the Biological Activities of this compound

Despite a comprehensive review of available scientific literature, no specific research data was found regarding the emerging biological activities, including potential antiviral properties, of the chemical compound This compound .

Extensive searches for studies detailing the synthesis and biological evaluation of this specific molecule did not yield any published papers with data on its pharmacological profile. While the broader classes of compounds to which it belongs, such as phenoxyacetic acid derivatives and acetohydrazides, are known to be of interest in medicinal chemistry for a variety of biological activities, research on this particular derivative appears to be limited or not publicly available.

The investigation included searches for antiviral, antimicrobial, anticancer, and other pharmacological screenings. However, no studies were identified that have synthesized and tested This compound for these or any other biological effects. Commercial suppliers of chemical compounds may list derivatives of this molecule, but these are often for early-stage discovery research and lack comprehensive biological data.

Therefore, at present, there is no scientific basis to report on the exploration of emerging biological activities for This compound .

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of the 2,5-Dimethylphenoxy Substitution Pattern on Bioactivity

The substitution pattern on the phenoxy ring is a key determinant of the biological activity in the phenoxyacetamide and related chemical classes. While direct SAR studies on 2-(2,5-dimethylphenoxy)acetohydrazide are not extensively documented in publicly available literature, inferences can be drawn from related phenoxy derivatives.

The presence of methyl groups at the 2 and 5 positions of the phenyl ring influences the molecule's lipophilicity, steric profile, and electronic properties. In a study on phenoxy acetamide (B32628) derivatives, it was observed that the presence and position of substituents like methyl groups can significantly affect cytotoxic efficacy. For instance, derivatives with methyl and fluoro substitutions have shown potential cytotoxic activity, suggesting that the electronic and steric nature of these groups plays a role in interacting with biological targets nih.gov.

Research on other dimethylphenoxy compounds, such as N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, has demonstrated that molecules containing a dimethylphenoxy moiety can exhibit significant antibacterial and lipoxygenase inhibitory activities usp.br. Although the substitution pattern is 2,4-dimethyl in this case, it highlights the importance of the lipophilic and steric character imparted by the methyl groups for biological activity.

The 2,5-dimethyl substitution pattern specifically positions one methyl group ortho to the ether linkage and the other in the meta position. This arrangement can influence the conformation of the phenoxy ring relative to the rest of the molecule, potentially locking it into a preferred orientation for receptor binding. The electronic effect of the two methyl groups, being electron-donating, can also modulate the reactivity and binding affinity of the entire molecule.

Significance of the Acetohydrazide Moiety in Receptor Binding and Biological Response

The acetohydrazide moiety (-C(=O)NHNH2) is a critical functional group that imparts specific chemical properties to the molecule, making it a key player in receptor binding and biological responses. Hydrazides and their derivatives, hydrazones, are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects mdpi.comhygeiajournal.comnih.govmdpi.comthepharmajournal.com.

The acetohydrazide group is a versatile pharmacophore due to its ability to act as both a hydrogen bond donor and acceptor. The presence of the -NH-NH2 group allows for the formation of multiple hydrogen bonds with receptor sites, which is often a crucial factor for stable ligand-receptor interactions. Furthermore, the acetohydrazide moiety can undergo keto-enol tautomerism, existing in equilibrium between the keto and enol forms, particularly in solution. This flexibility can be important for adapting to the binding pocket of a target protein mdpi.com.

The reactivity of the terminal amine group of the hydrazide allows for the synthesis of a wide array of N'-substituted derivatives, which is a common strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. The hydrazide group itself can also coordinate with metal ions, which can be relevant for the mechanism of action of certain enzymes.

In essence, the acetohydrazide moiety serves as a versatile scaffold that can be readily modified and is endowed with the necessary functionalities for engaging in various types of interactions with biological macromolecules.

Influence of N'-Substituent Variations on Pharmacological Profiles

The terminal nitrogen of the acetohydrazide group in this compound is a prime site for chemical modification to generate a library of derivatives with diverse pharmacological profiles. The introduction of different substituents at this position can significantly alter the molecule's steric bulk, lipophilicity, and electronic distribution, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties and its interaction with biological targets.

For example, the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides has shown that the nature of the N'-substituent is critical for the observed biological activity usp.br. In this series, various aryl carboxaldehydes were reacted with the parent hydrazide to yield hydrazone derivatives. The study found that specific substitutions led to substantial antibacterial and lipoxygenase inhibitory activity, with compounds 8m and 8i from the study showing the most promising results in each respective assay usp.br.

Similarly, studies on other acetohydrazide derivatives have consistently demonstrated that N'-substitution is a powerful tool for modulating bioactivity. For instance, the condensation of acetohydrazides with various aldehydes to form Schiff bases often leads to compounds with enhanced antimicrobial properties wisdomlib.orgasianpubs.org. The nature of the aromatic or heterocyclic ring introduced as the N'-substituent can lead to compounds with a broad spectrum of activities, including antibacterial and antifungal actions nih.gov.

The following table summarizes the impact of N'-substituent variations on the biological activity of acetohydrazide derivatives based on findings from related studies.

| Parent Hydrazide Scaffold | N'-Substituent | Observed Biological Activity | Reference |

| 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | Substituted Aryl | Antibacterial, Lipoxygenase Inhibition | usp.br |

| 2-(2-chloro-4-fluorophenyl)acetohydrazide | Substituted Benzylidene | Antibacterial | wisdomlib.org |

| 2,2'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis(azan-1-yl-1-ylidene)diacetohydrazide | 3-alkyl-4-hydroxybenzylidene | Antibacterial | asianpubs.org |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | 1-(4-aminophenyl)ethylidene | Antibacterial | nih.gov |

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of this compound is a critical factor in determining its biological activity, as it dictates how the molecule fits into the binding site of a receptor or enzyme. Conformational analysis aims to identify the low-energy, stable conformations of the molecule and, ultimately, the specific conformation responsible for its biological effect (the bioactive conformation).

The flexibility of this compound arises from the rotatable bonds in its structure, particularly the C-O-C ether linkage and the bonds within the acetohydrazide side chain. The conformation of the phenoxyacetic acid portion of the molecule has been a subject of study for related compounds. For instance, studies on (2,4-dichlorophenoxy)acetic acid and (2,4,5-trichlorophenoxy)acetic acid have shown that the side chain can adopt either a synclinal or an antiperiplanar conformation researchgate.net. The preferred conformation can be influenced by the crystalline environment or by interactions with other molecules, such as in co-crystals researchgate.net.

Computational methods, such as Density Functional Theory (DFT) modeling, are often employed to predict the stable conformations of flexible molecules nih.gov. These studies, combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can provide a detailed picture of the conformational landscape of a molecule researchgate.netmdpi.com. For example, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities between atoms, which helps in elucidating the predominant conformation in solution mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures.

A QSAR study on a series of related compounds, such as 2-(pyrazin-2-yloxy)acetohydrazide analogs, has demonstrated the utility of this approach nih.gov. In this study, various molecular descriptors (topological, spatial, thermodynamic, and electronic) were used to develop a model that could predict the antimycobacterial activity of the compounds. The study revealed that the activity was predominantly influenced by molecular connectivity indices, the hydrogen donor feature of the analogs, and the shape of the substituents nih.gov.

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogs with varying substituents (e.g., at the N'-position) would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound, representing different aspects of their molecular structure (e.g., lipophilicity (logP), electronic properties, steric parameters, and topological indices).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A hypothetical QSAR study on this compound derivatives might reveal the importance of specific descriptors, as illustrated in the table below, which is based on general principles and findings from related studies nih.govnih.gov.

| Descriptor Type | Example Descriptor | Potential Impact on Activity | Rationale |

| Electronic | Dipole Moment | Positive or Negative Correlation | Influences electrostatic interactions with the receptor. |

| Steric | Molar Refractivity | Optimal Value | Relates to the volume and polarizability of the molecule, affecting how it fits in the binding pocket. |

| Lipophilic | LogP | Parabolic Relationship | An optimal lipophilicity is often required for membrane permeation and receptor binding. |

| Topological | Molecular Connectivity Indices | Positive Correlation | Reflects the degree of branching and complexity of the molecule, which can influence binding. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Positive Correlation | Crucial for specific interactions with the biological target. |

Such QSAR models can guide the rational design of new this compound derivatives with potentially enhanced biological activity.

Computational Chemistry and Theoretical Modeling Investigations

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity and stability of a compound.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies a more reactive molecule.

For a molecule like 2-(2,5-Dimethylphenoxy)acetohydrazide, the HOMO is likely to be localized on the electron-rich dimethylphenoxy ring and the hydrazide moiety, which possess lone pairs of electrons. Conversely, the LUMO is expected to be distributed over the carbonyl group and the aromatic ring, which can act as electron-accepting regions. Computational studies on similar N-acylhydrazone derivatives have demonstrated the utility of HOMO-LUMO analysis in correlating electronic structure with biological activity. ekb.eg

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| EHOMO | -8.50 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 7.30 |

Note: The data in this table is hypothetical and serves as an illustrative example of the typical values that could be obtained from a DFT calculation for a molecule of this type.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and ether groups, as well as the nitrogen atoms of the hydrazide moiety, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the N-H and C-H bonds would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. Such maps are instrumental in understanding intermolecular interactions, which is crucial for predicting how the molecule might bind to a biological target.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

For this compound, NBO analysis could reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For instance, interactions between the lone pairs of the ether oxygen and the π* orbitals of the aromatic ring, or between the lone pairs of the hydrazide nitrogens and the π* orbital of the carbonyl group, would contribute to the molecule's conformational stability and electronic properties.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. researchgate.netjst.go.jpnih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential drugs. nih.govpensoft.netrsc.orgnih.gov

For this compound, molecular docking simulations could be employed to explore its potential as an inhibitor of various enzymes. Given the presence of the hydrazide moiety, which is a common feature in many bioactive compounds, this molecule could potentially target enzymes such as carbonic anhydrases, cholinesterases, or DNA gyrase. jst.go.jpnih.govrsc.org The docking process would involve placing the this compound molecule into the active site of a target protein and calculating the binding affinity, typically expressed as a docking score or binding energy. The results would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Table 2: Illustrative Molecular Docking Results for this compound with Potential Protein Targets (Hypothetical Data)

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase II | 2CBE | -7.5 | His94, His96, Thr199 |

| Acetylcholinesterase | 4EY7 | -8.2 | Trp86, Tyr337, Phe338 |

| DNA Gyrase Subunit B | 5L3J | -7.9 | Asp73, Asn46, Gly77 |

Note: The data in this table is hypothetical and for illustrative purposes. The protein targets are chosen based on the activity of similar hydrazide-containing compounds.

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential steric and electronic features of a molecule that are responsible for its biological activity. dovepress.comslideshare.netniscpr.res.in A pharmacophore model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional orientation.

A pharmacophore model for this compound would likely include:

A hydrogen bond donor feature associated with the N-H groups of the hydrazide.

Hydrogen bond acceptor features corresponding to the carbonyl oxygen and the ether oxygen.

A hydrophobic/aromatic feature representing the 2,5-dimethylphenyl ring.

This model could then be used as a 3D query to search large chemical databases for other molecules that possess a similar arrangement of these key features, a process known as virtual screening. This approach can lead to the identification of novel compounds with potentially similar or improved biological activity. Furthermore, pharmacophore models can be used for de novo design, where new molecular scaffolds are built based on the identified essential features.

Computational Prediction and Validation of Spectroscopic Data (IR, NMR, UV-Vis)

Computational methods, particularly DFT, can be used to predict the spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the structure and purity of a synthesized compound.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. For this compound, characteristic peaks for the N-H stretching, C=O stretching, C-O-C stretching, and aromatic C-H bending vibrations would be expected.

NMR Spectroscopy: The chemical shifts (δ) of 1H and 13C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts can aid in the assignment of the signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For this compound, transitions involving the π-electrons of the aromatic ring and the n→π* transition of the carbonyl group would be anticipated.

While specific computational spectroscopic data for this compound is not available in the searched literature, the application of these computational tools would be invaluable for its structural characterization and for validating experimental findings.

Dynamics Simulations for Conformational Flexibility and Binding Events

Molecular dynamics (MD) simulations and related computational methods offer a powerful lens to investigate the behavior of this compound at an atomic level. These techniques are instrumental in mapping the compound's conformational landscape and predicting its interactions with biological targets, providing data that is often challenging to obtain through experimental means alone.

Theoretical investigations into molecules structurally similar to this compound, such as phenoxyacetamide and hydrazide derivatives, have established a precedent for the use of computational modeling to understand their bioactivity. For instance, studies on phenoxyacetamide derivatives have successfully employed molecular dynamics simulations to assess their binding stability and affinity with protein targets like DOT1L, a histone methyltransferase. These analyses involve placing the molecule in a simulated physiological environment to observe its dynamic movements over time.

While specific, in-depth molecular dynamics studies exclusively focused on this compound are not widely available in public literature, the foundational principles derived from analogous compounds allow for a robust theoretical framework. A typical molecular dynamics simulation would involve defining the force field parameters for the molecule, solvating it in a box of water molecules, and then running the simulation for a duration sufficient to observe a representative range of its conformational states.

The outcomes of such simulations can be analyzed to generate data on various parameters, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and dihedral angle distributions to characterize the preferred conformations.

Furthermore, molecular docking simulations, a complementary computational technique, can predict the preferred binding mode of this compound to a protein's active site. These predictions can then be refined and validated using molecular dynamics simulations to provide a more dynamic and realistic picture of the binding event, including the stability of the ligand-protein complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that maintain this association.

The following table outlines the typical parameters and potential findings from a hypothetical molecular dynamics and docking study on this compound.

| Simulation Parameter/Analysis | Description | Potential Insights for this compound |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Commonly used force fields like AMBER or CHARMM would be applied to model the interatomic interactions. |

| Solvation Model | The representation of the solvent (typically water) in the simulation. | An explicit solvent model, such as TIP3P water, would surround the molecule to mimic physiological conditions. |

| Simulation Time | The duration of the molecular dynamics run. | Simulations would typically run for nanoseconds to microseconds to adequately sample conformational space. |

| RMSD (Root-Mean-Square Deviation) | A measure of the average distance between the atoms of superimposed structures. | A stable RMSD trajectory would indicate that the molecule has reached a stable conformational state. |

| RMSF (Root-Mean-Square Fluctuation) | A measure of the displacement of a particular atom relative to the reference structure. | Higher RMSF values for the acetohydrazide tail would indicate greater flexibility compared to the more rigid dimethylphenoxy ring. |

| Dihedral Angle Analysis | The study of the torsion angles of the rotatable bonds. | This would reveal the most populated conformational states (rotamers) of the molecule in solution. |

| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA used to estimate the free energy of binding to a target. | These calculations would provide a quantitative measure of the affinity of the compound for a specific protein binding site. |

Future Research Directions and Translational Research Potential

Design and Synthesis of Advanced Analog Libraries and Hybrid Molecules

The foundational step in exploring the therapeutic potential of 2-(2,5-Dimethylphenoxy)acetohydrazide involves the systematic design and synthesis of analog libraries. This approach allows for the exploration of the structure-activity relationship (SAR), identifying key molecular features that govern biological efficacy. The synthesis of hydrazide-hydrazones, a common strategy, involves the condensation of the parent hydrazide with various aldehydes or ketones, creating a diverse set of molecules. acs.orgmdpi.com

Future synthetic efforts could focus on several key modifications:

Modification of the Phenyl Ring: The 2,5-dimethyl substitution on the phenoxy ring provides a specific lipophilic and electronic environment. Analogs could be synthesized by altering the position and nature of these substituents. For example, introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl) could significantly impact the compound's interaction with biological targets. nih.gov

Derivatization of the Hydrazide Moiety: The terminal nitrogen of the hydrazide is a key reactive handle. It can be reacted with a wide range of aromatic and heterocyclic aldehydes to form hydrazone derivatives. nih.gov This strategy has been successfully employed to create compounds with potent antimicrobial and anticancer activities. nih.govnih.gov The choice of aldehyde can introduce new pharmacophores, potentially leading to hybrid molecules that combine the features of this compound with other known bioactive scaffolds.

Molecular Hybridization: A more advanced approach involves creating hybrid molecules by linking the this compound core to other known pharmacologically active agents. acs.org For instance, hybridization with moieties like quinoline, isatin, or other heterocyclic systems known for their biological activities could yield novel compounds with enhanced or entirely new therapeutic profiles. mdpi.comnih.govnih.gov

Interactive Table: Proposed Modifications for Analog Library Synthesis

| Modification Site | Proposed Substituent/Moiety | Rationale | Potential Activity to Investigate |

|---|---|---|---|

| Phenyl Ring (Positions 2, 5) | Halogens (F, Cl, Br), Trifluoromethyl | Modulate lipophilicity and electronic properties | Antimicrobial, Anticancer |

| Phenyl Ring (Other positions) | Hydroxyl, Methoxy, Amino | Introduce hydrogen bonding capabilities | Antioxidant, Anti-inflammatory |

| Hydrazide Moiety (Terminal N) | Substituted Benzaldehydes | Explore diverse aromatic interactions | Anticancer, Antiviral |

| Hydrazide Moiety (Terminal N) | Heterocyclic Aldehydes (e.g., pyridine, thiophene) | Introduce new pharmacophoric elements | Antimicrobial, Enzyme Inhibition |

In-depth Mechanistic Elucidation using Advanced Biochemical and Cell Biology Techniques

Understanding how a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound and its future analogs, a multi-pronged approach using advanced biochemical and cellular techniques will be necessary to elucidate their mechanism of action.

Given that hydrazide derivatives have shown promise as both anticancer and antimicrobial agents, initial screening would likely focus on these areas. nih.govmdpi.com

Anticancer Mechanistic Studies: If cytotoxic activity is observed against cancer cell lines, subsequent studies would aim to identify the specific cellular pathways being modulated.

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M), a common mechanism for anticancer drugs. nih.govmdpi.com

Apoptosis Assays: Techniques like Annexin V/PI staining can reveal if the compound induces programmed cell death (apoptosis), a desirable trait for anticancer agents. nih.govresearchgate.net Further investigation into the apoptotic pathway could involve measuring the activity of key proteins like caspases. acs.orgnih.gov

Enzyme Inhibition Assays: Many drugs function by inhibiting specific enzymes. Biochemical assays could be performed to test the inhibitory activity of the compounds against key cancer-related enzymes, such as kinases or topoisomerases.

Antimicrobial Mechanistic Studies: If the compounds show antimicrobial activity, studies would focus on identifying the bacterial or fungal target.

DNA Gyrase Inhibition: Some antimicrobial hydrazones have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov An in vitro assay using purified DNA gyrase could confirm this mechanism.

Cell Membrane Integrity: Assays that measure the leakage of cellular contents or changes in membrane potential can determine if the compounds disrupt the microbial cell membrane.

Biofilm Inhibition: The ability of the compounds to inhibit the formation of or eradicate established microbial biofilms, which are notoriously resistant to conventional antibiotics, would be a significant finding.

Exploration of Synergistic Effects with Established Bioactive Agents

The increasing prevalence of drug resistance, in both infectious diseases and oncology, has spurred research into combination therapies. A promising future direction for this compound analogs is the exploration of their synergistic effects with established drugs. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, potentially allowing for lower doses, reduced toxicity, and a decreased likelihood of resistance development.

Combination with Antibiotics: If an analog of this compound demonstrates antibacterial activity, it could be tested in combination with conventional antibiotics like ciprofloxacin (B1669076) or ampicillin. nih.govnih.gov Checkerboard assays can be used to systematically evaluate various concentration combinations and calculate a Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic, additive, or antagonistic. nih.gov

Combination with Anticancer Drugs: In an oncology context, promising analogs could be combined with standard-of-care chemotherapeutic agents like doxorubicin (B1662922) or paclitaxel. acs.orgnih.gov Such combinations could potentially overcome resistance mechanisms or allow for the use of lower, less toxic doses of the conventional drug.

Development of Targeted Delivery Systems

The hydrazone linkage, which can be formed from the this compound parent, is particularly interesting for DDS design. Hydrazone bonds are known to be stable at physiological pH (around 7.4) but can be cleaved under the acidic conditions found in tumor microenvironments or within cellular endosomes (pH 5-6). nih.govrsc.org

This pH-sensitivity makes the hydrazone linkage an excellent "trigger" for drug release. Future research could involve:

Synthesis of Drug-Carrier Conjugates: Synthesizing a potent analog of this compound and covalently attaching it to a carrier material (such as a polymer or a lipid) via a pH-sensitive hydrazone bond.

Formulation of Nanoparticles: Encapsulating the compound within nanocarriers like liposomes or polymeric nanoparticles. nih.gov These nanoparticles could be further modified with targeting ligands (e.g., antibodies or peptides) that recognize specific receptors on cancer cells, thereby enhancing the targeted delivery. nih.gov Research has shown that nanocarriers can improve drug stability, circulation time, and accumulation at the target site. rsc.org

Application of Artificial Intelligence and Machine Learning in Compound Optimization and Discovery

The process of drug discovery is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to accelerate this process. nih.gov These computational approaches can analyze vast datasets to identify patterns that may not be apparent to human researchers. nih.gov

For the future development of this compound, AI and ML could be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: After an initial library of analogs is synthesized and tested, ML algorithms can be used to build QSAR models. These models correlate the structural features of the compounds with their biological activity, enabling the prediction of the activity of new, yet-to-be-synthesized compounds. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can be trained on the structures of known active compounds to design entirely new molecules that are predicted to have high activity and favorable drug-like properties.

Optimization of Pharmacokinetics: ML models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds. mdpi.com This in silico prediction helps in the early identification of candidates that are likely to have poor pharmacokinetic profiles, allowing for their modification or deprioritization before costly experimental work is undertaken.

常见问题

Q. What are the established synthetic routes for 2-(2,5-Dimethylphenoxy)acetohydrazide?

- Methodological Answer : A two-step procedure is commonly employed:

Esterification : React 2,5-dimethylphenol with ethyl chloroacetate in methanol under acidic conditions (e.g., concentrated H₂SO₄) to form the ester intermediate.

Hydrazide Formation : Reflux the ester with hydrazine hydrate (85%) in ethanol for 5–6 hours. The product is isolated via solvent evaporation, filtration, and recrystallization (yield ~80–85%).

Key Considerations : Use anhydrous ethanol to minimize side reactions. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Ethyl chloroacetate, H₂SO₄, methanol, reflux | 75–80% | Adapted from |

| Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | 80–85% |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the hydrazide (-NH-NH₂) and phenoxy groups. The NH protons typically appear as broad singlets at δ 8.5–9.5 ppm.

- IR : Look for N-H stretches (3200–3300 cm⁻¹) and C=O stretches (1650–1680 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N-H⋯O interactions) to validate planar acetohydrazide geometry .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 207.2 g/mol).

Q. How is purity assessed for hydrazide derivatives?

- Methodological Answer :

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 60:40) to detect impurities.

- Melting Point Analysis : Compare observed melting points (e.g., 155–158°C for analogous compounds) with literature values. Discrepancies ≥2°C suggest impurities; recrystallize from ethanol .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-311++G** basis set) to evaluate electron density distribution and nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to predict solubility and aggregation behavior.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize experimental assays .

Q. What strategies resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Recrystallization : Use polar solvents (ethanol/water) to remove impurities.

- Differential Scanning Calorimetry (DSC) : Measure phase transitions to confirm purity.

- Cross-Validation : Compare NMR/X-ray data with structurally analogous compounds (e.g., 2-(2-chlorophenoxy)acetohydrazide, which crystallizes in monoclinic P21/c with a=15.2384 Å, β=117.269°) .

Q. How does the substitution pattern on the phenoxy group influence physicochemical properties?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs (e.g., 2-chloro or 2-methoxy derivatives) and compare:

- LogP : Measure partitioning between octanol/water to assess lipophilicity.

- Hydrogen Bonding : Use X-ray data to evaluate intermolecular interactions (e.g., 2-phenoxy analogs form infinite sheets via N-H⋯O bonds) .

- Impact on Bioactivity : Test antimicrobial activity against Gram-positive/negative strains to correlate substituent effects with potency.

Q. What experimental designs optimize hydrazide synthesis for scale-up?

- Methodological Answer :

- Reaction Optimization : Use a DoE (Design of Experiments) approach to vary:

- Solvent : Compare ethanol vs. methanol for yield and purity.

- Catalyst : Test p-toluenesulfonic acid vs. H₂SO₄.

- Green Chemistry : Replace hydrazine hydrate with safer alternatives (e.g., semicarbazide) and monitor by-product formation via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。